molecular formula C8H8N2O2 B8691400 6-(furan-2-yl)-2,3,4,5-tetrahydropyridazin-3-one

6-(furan-2-yl)-2,3,4,5-tetrahydropyridazin-3-one

Katalognummer: B8691400
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: XIDWMJAJNVKZDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-6-(2-furyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone ring fused with a furan ring. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a furan derivative with a hydrazine derivative under acidic or basic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 6-(furan-2-yl)-2,3,4,5-tetrahydropyridazin-3-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dihydro-3(2H)-pyridazinone: Lacks the furan ring but shares the pyridazinone core.

    6-(2-Furyl)-3(2H)-pyridazinone: Similar structure but without the dihydro component.

Uniqueness

4,5-Dihydro-6-(2-furyl)-3(2H)-pyridazinone is unique due to the presence of both the furan and pyridazinone rings, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

3-(furan-2-yl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C8H8N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11)

InChI-Schlüssel

XIDWMJAJNVKZDG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NN=C1C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.